2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone
Beschreibung
The compound 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone is a structurally complex molecule featuring a tricyclic core system (oxa- and triaza-containing rings) with multiple functional groups. Key structural attributes include:
- A 3-chlorophenyl substituent at position 5, contributing steric bulk and electronic modulation.
- A methyl group at position 14, influencing lipophilicity.
- A sulfanyl bridge linked to a 1-morpholin-4-ylethanone moiety, which may improve solubility and metabolic stability due to the morpholine ring’s polar nature.
The structural determination of such intricate molecules often relies on crystallographic tools like the SHELX software suite, which has been widely utilized for small-molecule refinement and validation .
Eigenschaften
IUPAC Name |
2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O4S/c1-14-21-18(16(12-30)11-26-14)10-19-23(33-21)27-22(15-3-2-4-17(25)9-15)28-24(19)34-13-20(31)29-5-7-32-8-6-29/h2-4,9,11,30H,5-8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZWEQQWCSAWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC(=O)N5CCOCC5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone typically involves multi-step organic reactions. The starting materials may include 3-chlorobenzaldehyde, morpholine, and other reagents that facilitate the formation of the triazatricyclo structure. Key steps in the synthesis may involve:
- Formation of the triazatricyclo core through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Addition of the hydroxymethyl group through nucleophilic addition.
- Attachment of the morpholine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structural complexity and functional diversity could make it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or bioactivity.
Wirkmechanismus
The mechanism of action of 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets, while the hydroxymethyl group may form hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Compound from :
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- Differences from Target Compound: Chlorophenyl Position: 2-chlorophenyl (ortho) vs. 3-chlorophenyl (meta) in the target compound. Terminal Substituent: N-(4-fluorophenyl)acetamide vs. morpholin-4-ylethanone. Electronic Effects: The fluorine in the 4-fluorophenyl group increases electronegativity, while the morpholine ring introduces basicity and solubility.
Compound from :
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Shared Features : Sulfanyl linkage and morpholine moiety.
- Key Differences :
- Bromine substituent (electron-withdrawing) and methoxy group (electron-donating) alter electronic properties.
- A sulfonamide group replaces the hydroxymethyl and methyl groups in the tricyclic core.
Structural and Functional Comparison Table
Implications of Structural Variations
Chlorophenyl Position
Terminal Substituents
- Morpholin-4-ylethanone: The morpholine ring’s oxygen enhances water solubility, which is critical for bioavailability.
- N-(4-Fluorophenyl)acetamide : The fluorine atom introduces metabolic resistance, while the acetamide group may engage in hydrogen bonding with target proteins.
Sulfanyl Linkage
Both compounds retain the sulfanyl bridge, which likely stabilizes the tricyclic conformation and facilitates redox interactions in biological systems.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
Solubility : The morpholine group in the target compound may confer better aqueous solubility than the fluorophenyl-acetamide analogue .
Target Selectivity : The 3-chlorophenyl group’s meta orientation could enhance fit into hydrophobic pockets of enzymes or receptors compared to ortho-substituted analogues.
Metabolic Stability : The hydroxymethyl group in the target compound may undergo glucuronidation, whereas the acetamide in ’s compound could resist first-pass metabolism.
Biologische Aktivität
The compound 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 535.02 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O4S |
| Molecular Weight | 535.02 g/mol |
| IUPAC Name | 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone |
| CAS Number | 892383-08-3 |
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on sulfanyl-substituted acetamides have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may exert its effects through the modulation of apoptotic pathways and inhibition of cell proliferation. It is hypothesized that the presence of the chlorophenyl and hydroxymethyl groups enhances its interaction with biological targets such as enzymes or receptors involved in cancer progression.
- Case Study : In a comparative study involving related compounds, it was found that sulfanyl derivatives demonstrated higher cytotoxicity against non-small cell lung cancer (NSCLC) A549 cells compared to standard chemotherapeutics like 5-fluorouracil (5-FU). The IC50 values for these compounds were significantly lower than that for 5-FU, indicating a strong potential as anticancer agents .
Antimicrobial Activity
Preliminary investigations suggest that the compound may also possess antimicrobial properties. Similar compounds in the literature have shown effectiveness against various bacterial strains and fungi.
Synthesis and Characterization
The synthesis of this complex molecule typically involves multi-step organic reactions including:
- Formation of the Triazatricyclo Core : This involves cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Electrophilic aromatic substitution is often used to introduce the chlorophenyl group.
- Sulfanyl Group Formation : Nucleophilic substitution reactions are employed to attach the sulfanyl moiety.
Research Findings and Future Directions
While extensive research has yet to be conducted specifically on this compound, existing studies on structurally similar molecules indicate significant potential in pharmacology:
- Pharmacological Studies : Further exploration into the pharmacodynamics and pharmacokinetics of this compound is necessary to establish its therapeutic viability.
- Target Identification : Identifying specific molecular targets will be crucial for understanding the precise mechanisms through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Use a reflux setup with polar aprotic solvents (e.g., DMF) and acidic catalysts (e.g., acetic acid) to facilitate cyclization, as demonstrated in analogous thiazolidinone syntheses .
- Optimize stoichiometry: A molar ratio of 1:1 (core intermediate to morpholine derivative) with excess sodium acetate (2:1) improves yield by stabilizing reactive intermediates .
- Monitor reaction progress via TLC or HPLC, and purify via recrystallization from DMF-ethanol mixtures to remove unreacted starting materials .
Q. How should researchers characterize this compound’s structure and purity?
- Methodology :
- Spectroscopic Analysis : Combine -NMR (for substituent identification) and IR (to confirm functional groups like hydroxymethyl and morpholine rings). For complex stereochemistry, employ -NMR and 2D-COSY .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time comparisons with analogs (e.g., morpholino derivatives) can validate structural integrity .
- Elemental Analysis : Confirm C/H/N/S ratios to rule out byproducts from sulfanyl or morpholine group incorporation .
Q. What experimental designs are suitable for preliminary bioactivity screening?
- Methodology :
- Adopt a randomized block design with split-split plots for multi-variable assays (e.g., antimicrobial or cytotoxicity studies). Use four replicates per treatment to account for biological variability .
- Include positive controls (e.g., known antivirals like Virstatin) and negative controls (solvent-only) to contextualize activity .
- For dose-response studies, apply logarithmic concentration ranges (0.1–100 µM) to determine IC/EC values .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence this compound’s reactivity or supramolecular assembly?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions prone to H-bonding or π-π interactions .
- Crystallography : Grow single crystals via slow evaporation (DMF/ether) and analyze packing motifs. Compare with structurally similar tricyclic compounds to infer interaction patterns .
- Kinetic Studies : Measure reaction rates in solvents of varying polarity (e.g., DMSO vs. chloroform) to assess solvent-dependent non-covalent stabilization .
Q. How do contradictory bioactivity results (e.g., in vitro vs. in vivo efficacy) arise, and how can they be resolved?
- Methodology :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., hydroxymethyl oxidation) that reduce in vivo efficacy .
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to explain bioavailability discrepancies .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to distinguish true biological effects from experimental noise .
Q. What strategies are effective for evaluating environmental impacts, such as ecotoxicity or persistence?
- Methodology :
- Fate Studies : Use OECD 307 guidelines to assess aerobic/anaerobic biodegradation in soil/water systems. Monitor via LC-MS for parent compound and metabolites .
- Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna, algae) to sublethal doses (0.1–10 ppm) and measure bioaccumulation factors (BCFs) .
- QSAR Modeling : Compare logP and molecular weight to databases (e.g., EPA CompTox) to predict persistence and bioaccumulation potential .
Data-Driven Insights
Q. What analytical techniques resolve structural ambiguities in complex tricyclic systems?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] with <5 ppm error) to distinguish isomers .
- X-ray Diffraction : Resolve stereochemical uncertainties (e.g., oxa-azabicyclo ring conformation) with single-crystal analysis .
- Dynamic NMR : Detect hindered rotation in morpholine or sulfanyl groups by variable-temperature -NMR (e.g., coalescence temperature analysis) .
Q. How can researchers design multi-target studies to explore mechanisms of action?
- Methodology :
- Network Pharmacology : Use STRING or KEGG databases to map putative targets (e.g., kinases, GPCRs) based on structural analogs (e.g., isoquinolone derivatives) .
- Thermal Shift Assays : Screen protein targets by measuring thermal denaturation shifts (ΔT) in the presence of the compound .
- CRISPR-Cas9 Knockout Models : Validate target relevance by comparing bioactivity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
